![molecular formula C15H18N2O5S B5044914 6-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5044914.png)
6-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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Overview
Description
6-({[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a compound of considerable interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and the breadth of its potential applications in various scientific domains. It consists of a thiazole ring, which is an aromatic heterocycle containing sulfur and nitrogen atoms, linked to a cyclohexene carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multi-step organic synthesis. Here’s a general synthetic route:
Formation of Thiazole Ring: Starting from ethyl 2-bromoacetate and thiourea, which undergo cyclization to form 5-(ethoxycarbonyl)-4-methyl-1,3-thiazole.
Amidation Reaction: This thiazole derivative can then be reacted with phosgene to introduce an amino-carbonyl group.
Cyclohexene Derivation: The resultant intermediate is finally coupled with 3-cyclohexene-1-carboxylic acid under specific reaction conditions, which may include the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-Diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, the focus is on optimizing yields and purity while maintaining cost-effectiveness and safety. The large-scale synthesis would adhere to similar steps but with carefully controlled conditions like temperature, pH, and solvent choice to ensure maximum efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Can potentially oxidize the cyclohexene ring, forming epoxides or introducing hydroxyl groups.
Reduction: The ethoxycarbonyl group can be reduced to alcohols or amines under suitable conditions.
Substitution: Various nucleophilic and electrophilic substitutions can be performed on the thiazole ring, altering its electronic properties and reactivity.
Common Reagents and Conditions
Oxidizing agents: such as KMnO4 or H2O2 for oxidative transformations.
Reducing agents: like LiAlH4 or NaBH4 for reductions.
Bases and acids: to catalyze certain substitution reactions, e.g., NaOH or HCl.
Major Products Formed
The products vary widely depending on the reactions, but notable ones include thiazole derivatives, hydroxylated cyclohexene compounds, and amines.
Scientific Research Applications
In Chemistry
It's used as a building block in organic synthesis, facilitating the development of more complex molecules.
In Biology
Biologically, thiazole-containing compounds are often explored for their antimicrobial and antifungal activities.
In Medicine
In medicine, such compounds can serve as lead structures for drug development, targeting specific enzymes or receptors.
In Industry
The industrial applications include its use in the synthesis of polymers, dyes, and agricultural chemicals.
Mechanism of Action
The compound's mechanism of action largely depends on its specific application. For instance, in drug development, it might inhibit certain enzymes or bind to receptors, disrupting biological pathways. The thiazole ring interacts with molecular targets through hydrogen bonding and hydrophobic interactions, playing a crucial role in its efficacy.
Comparison with Similar Compounds
Similar compounds include:
5-(Ethoxycarbonyl)-4-methyl-1,3-thiazole: : Shares the thiazole core but lacks the cyclohexene moiety.
Cyclohexene-1-carboxylic acid derivatives: : These have the cyclohexene structure but may differ in functional groups attached to the ring.
The uniqueness of 6-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid lies in its combined features, offering a dual functional moiety, making it versatile for various applications.
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Properties
IUPAC Name |
6-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-3-22-14(21)11-8(2)16-15(23-11)17-12(18)9-6-4-5-7-10(9)13(19)20/h4-5,9-10H,3,6-7H2,1-2H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWCSLPWMAEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC=CCC2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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